molecular formula C15H19NO4 B13460437 trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

trans-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B13460437
M. Wt: 277.31 g/mol
InChI Key: LKPALAXKZXXURJ-CHWSQXEVSA-N
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Description

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an ethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base, such as triethylamine, to protect the amino group.

    Ethyl Group Addition: The ethyl group is introduced via alkylation using an ethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The ethyl group and pyrrolidine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
  • rac-(3R,4R)-1-[(methoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Uniqueness

rac-(3R,4R)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is unique due to its benzyloxycarbonyl group, which provides distinct reactivity and protection properties compared to other protecting groups like tert-butoxycarbonyl or methoxycarbonyl. This uniqueness makes it particularly valuable in selective synthesis and complex molecule construction.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(3S,4S)-4-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-2-12-8-16(9-13(12)14(17)18)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/t12-,13-/m1/s1

InChI Key

LKPALAXKZXXURJ-CHWSQXEVSA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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